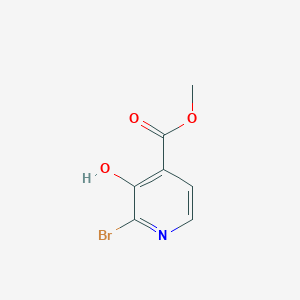
Methyl 2-bromo-3-hydroxyisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-hydroxyisonicotinate: is an organic compound with the molecular formula C₇H₆BrNO₃ It is a derivative of isonicotinic acid, featuring a bromine atom at the second position and a hydroxyl group at the third position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-hydroxyisonicotinate typically involves the bromination of methyl isonicotinate followed by hydroxylation. One common method includes:
Bromination: Methyl isonicotinate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the second position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a hydroxylating agent like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 2-bromo-3-hydroxyisonicotinate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 2-amino-3-hydroxyisonicotinate or 2-thio-3-hydroxyisonicotinate.
Oxidation: Formation of methyl 2-bromo-3-oxoisonicotinate.
Reduction: Formation of methyl 3-hydroxyisonicotinate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-bromo-3-hydroxyisonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of brominated and hydroxylated pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it valuable for various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-3-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzymatic reactions, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-5-hydroxyisonicotinate: Similar structure but with the hydroxyl group at the fifth position.
Methyl 2-chloro-3-hydroxyisonicotinate: Chlorine atom instead of bromine.
Methyl 2-bromo-3-methoxyisonicotinate: Methoxy group instead of hydroxyl.
Uniqueness: Methyl 2-bromo-3-hydroxyisonicotinate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C7H6BrNO3 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
methyl 2-bromo-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-9-6(8)5(4)10/h2-3,10H,1H3 |
InChI-Schlüssel |
DUMWWIJERNXAMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



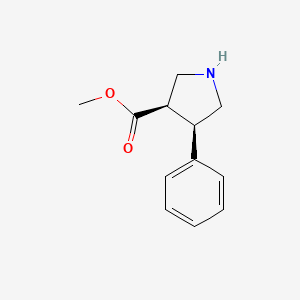
![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
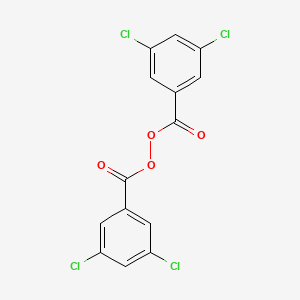
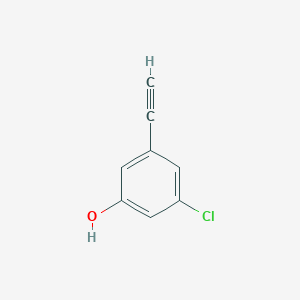
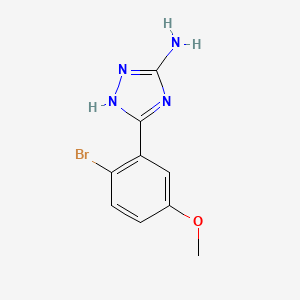
![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)

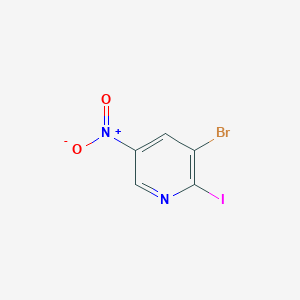
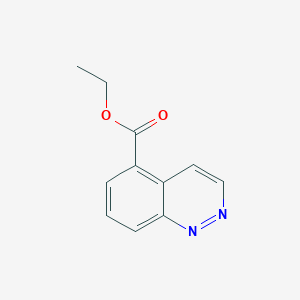
![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
